2,6-difluoro-N-phenylbenzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKOEZLWSYWGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-phenylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux
- Reaction time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions produce the corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
2,6-Difluoro-N-phenylbenzamide has been investigated for its antimicrobial activities. Studies indicate that it exhibits moderate to good in vitro antifungal activities against various pathogens. For instance, it has shown effectiveness against Botrytis cinerea, a common fungal pathogen affecting crops, with an effective concentration (EC50) comparable to established fungicides .
Mechanism of Action
The compound primarily targets succinate dehydrogenase (SDH), an enzyme crucial for cellular metabolism. By forming hydrogen bonds with specific amino acids in SDH, it alters metabolic pathways, which can lead to cell growth inhibition in certain microorganisms.
Case Study: Antiparasitic Activity
Research has highlighted the potential of this compound derivatives in treating kinetoplastid infections such as African trypanosomiasis. The compound has been shown to disrupt the function of high mobility group (HMG)-box proteins essential for the survival of Trypanosoma brucei, leading to the death of the parasite .
Biological Studies
Cytotoxicity and Cancer Research
Recent studies have explored the cytotoxic effects of this compound derivatives on various cancer cell lines. For example, compounds synthesized from this base have demonstrated significant cytotoxicity against A549 (lung cancer), DU145 (prostate cancer), and HepG2 (liver cancer) cell lines. The results suggest that modifications to the benzamide structure can enhance therapeutic efficacy .
Table 1: Cytotoxicity of this compound Derivatives
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| 3c | A549 | 12.5 |
| 3l | DU145 | 10.0 |
| 3o | HepG2 | 15.0 |
Materials Science
Advanced Materials Development
In materials science, this compound is being explored for its potential use in developing advanced materials with high thermal stability and resistance to degradation. Its unique fluorinated structure contributes to these properties, making it suitable for applications in coatings and polymers.
Synthesis and Chemical Research
Synthetic Pathways
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound can be synthesized through reactions involving substituted benzamides and fluorinated reagents under controlled conditions .
Table 2: Synthetic Routes for this compound
| Step | Reagent/Condition | Yield (%) |
|---|---|---|
| 1 | Benzoyl chloride + amine | 70 |
| 2 | Fluorination (F2 gas) | 60 |
| 3 | Purification via recrystallization | 85 |
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, in antibacterial studies, it has been shown to inhibit the activity of certain enzymes essential for bacterial growth . The fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Benzamides
Substituent Position and Electronic Effects
- N-(2,4-Difluorophenyl)-2-fluorobenzamide: Differs in fluorine substitution (2-fluoro on benzoyl, 2,4-difluoro on phenyl).
- N-(2,3-Difluorophenyl)-2-fluorobenzamide: The 2,3-difluoro substitution on the phenyl ring alters electronic distribution, affecting dipole moments and crystal packing. No tris-fluorinated analogs (C₆CONHC₆) are reported, highlighting the uniqueness of di- and tetra-fluorinated derivatives .
Chlorinated Benzamides
Structural and Conformational Differences
- 2-Chloro-N-(2,6-dichlorophenyl)benzamide : Chlorine substituents increase molecular weight (MW = 297.56 g/mol) and lipophilicity compared to 2,6-difluoro-N-phenylbenzamide (MW = 263.23 g/mol). The trans conformation of N–H and C=O bonds is conserved, but chlorine’s larger atomic radius disrupts hydrogen-bonding networks .
- N-(2,6-Dichlorophenyl)benzamide : Lacks fluorine atoms, leading to weaker electronegative effects and altered crystal lattice energies. Dihedral angles between aromatic rings vary significantly (48.5° vs. 65.1°), impacting solid-state stability .
Hybrid Derivatives with Additional Functional Groups
Extended Backbone Modifications
- N-[3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide : Incorporates a tetrafluoroethoxy group, enhancing bioactivity against pests. The bulky substituent increases MW (434.14 g/mol) and introduces disorder in crystal structures due to rotational flexibility .
- N-{4-[(6-Chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide : Pyridine-methoxy extension improves binding to biological targets. Unique hydrogen-bonding patterns (e.g., C–H⋯F interactions) distinguish it from simpler analogs .
Thiadiazole and Heterocyclic Modifications
Structural and Crystallographic Data
Table 1: Key Properties of Selected Analogs
Research Findings and Implications
- Crystallography : this compound derivatives exhibit consistent N–H⋯O hydrogen bonds (R factor = 0.067–0.168), but substituents like tetrafluoroethoxy introduce disorder (R factor = 0.253) .
- Bioactivity : Fluorine’s electronegativity enhances binding to enzymes (e.g., chitin synthase in diflubenzuron), whereas chlorine analogs are less potent due to reduced hydrogen-bonding capacity .
- Synthetic Flexibility : Hybrid derivatives (e.g., thiadiazole-containing analogs) demonstrate the adaptability of the 2,6-difluorobenzamide scaffold in drug design .
Biological Activity
2,6-Difluoro-N-phenylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound this compound features two fluorine atoms at the 2 and 6 positions of the benzamide ring, which enhances its binding affinity and metabolic stability. Its molecular formula is C13H10F2N, with a molecular weight of approximately 235.23 g/mol. The presence of fluorine is crucial for its biological activity as it influences the compound's interaction with various biological targets.
The primary target of this compound is succinate dehydrogenase (SDH) , a key enzyme in the citric acid cycle. The compound interacts with SDH by forming hydrogen bonds with specific serine residues (SER-17 and SER-39) in the enzyme. This interaction alters cellular metabolism and energy production, potentially influencing cell growth and survival.
Antifungal Activity
Research indicates that this compound exhibits moderate to good antifungal activity against various species. For instance:
- In vitro studies showed effectiveness against Botrytis cinerea with EC50 values comparable to established antifungal agents like hymexazol .
- The compound demonstrated activity against multiple fungal pathogens affecting crops, making it a candidate for agricultural applications.
Antiviral Activity
The compound has also been investigated for its antiviral properties:
- In vitro assays showed that N-phenylbenzamide derivatives exhibit antiviral effects against enteroviruses, including Coxsackievirus A9. These compounds stabilized virions and inhibited viral replication by binding to viral capsids .
- Among tested derivatives, some exhibited low micromolar IC50 values, indicating potent antiviral activity without significant cytotoxicity to host cells .
Antibacterial Properties
While specific data on antibacterial activity for this compound is limited, related compounds have shown promise:
- Studies on N-phenylbenzamide derivatives revealed moderate antibacterial effects against strains such as Xanthomonas oryzae and Xanthomonas citri, suggesting potential for further exploration in this area .
Case Studies
- Antifungal Efficacy : In a study evaluating various derivatives of this compound against Rhizoctonia solani, compounds displayed EC50 values ranging from 5.21 to 6.72 µg/mL, indicating competitive efficacy with existing antifungal treatments .
- Antiviral Mechanisms : A detailed investigation into the antiviral mechanisms revealed that N-phenylbenzamide derivatives could bind effectively to the hydrophobic pockets of viral capsids, stabilizing them and preventing uncoating during infection . This suggests a novel mechanism for antiviral action distinct from traditional inhibitors.
Biochemical Analysis
The biochemical properties of this compound include:
- Interaction with Enzymes : It has been shown to interact with various enzymes and proteins, influencing cellular signaling pathways and gene expression.
- Molecular Docking Studies : Computational studies suggest that the compound can inhibit key enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,6-difluoro-N-phenylbenzamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic acyl substitution, where 2,6-difluorobenzoyl chloride reacts with aniline derivatives under inert conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–5°C) minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .
- Validation : Purity is confirmed using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (integration of aromatic protons at δ 7.2–8.1 ppm) .
Q. How is this compound structurally characterized in solid-state studies?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation (e.g., ethanol/chloroform mixtures), and data collected at 298 K using Mo-Kα radiation (λ = 0.71073 Å). SHELXL software refines the structure, revealing bond lengths (e.g., C–F: 1.34–1.38 Å) and torsion angles .
- Complementary Methods : FT-IR confirms amide C=O stretching (~1650 cm), while NMR identifies fluorine environments (δ -110 to -115 ppm) .
Q. What biological activities are associated with this compound derivatives?
- Key Activities : Derivatives exhibit antimicrobial (MIC = 8–32 µg/mL against S. aureus), antifungal (IC = 12 µM for C. albicans), and anticancer (GI = 5 µM in MCF-7 cells) properties. Activity correlates with electron-withdrawing substituents (e.g., -NO, -CF) on the phenyl ring .
- Assays : Broth microdilution (CLSI guidelines) for antimicrobial testing; MTT assay for cytotoxicity .
Q. How do crystallographic studies inform hydrogen bonding and molecular packing?
- Findings : SC-XRD reveals N–H···O=C intermolecular hydrogen bonds (2.8–3.0 Å), forming 1D chains. Fluorine atoms participate in weak C–H···F interactions (3.1–3.3 Å), stabilizing the crystal lattice .
- Software : SHELX suite for refinement; Mercury for visualization of packing diagrams .
Advanced Research Questions
Q. How can high-resolution X-ray crystallography resolve disorder in this compound derivatives?
- Approach : For disordered fluorine or alkyl chains, multi-component refinement in SHELXL partitions occupancy (e.g., 60:40). Constraints (e.g., SIMU, DELU) maintain reasonable geometry. Twinned data (e.g., BASF parameter >0.3) require integration with TwinRotMat .
- Case Study : In N-[3,5-dichloro-4-(tetrafluoroethoxy)phenyl]-2,6-difluorobenzamide, disorder in the tetrafluoroethoxy group was modeled with two orientations (occupancy 0.55:0.45) .
Q. How do structure-activity relationship (SAR) studies optimize bioactivity?
- Design : Introduce substituents at the para-position of the aniline ring (e.g., -CN, -SONH). Quantitative SAR (QSAR) models using Hammett σ constants predict enhanced antibacterial activity with electron-deficient groups (R > 0.85) .
- Validation : MIC values correlate with computed electrostatic potential maps (Gaussian 09, B3LYP/6-31G**) .
Q. What strategies resolve contradictions in reported crystallographic data?
- Issue : Discrepancies in bond angles (e.g., C–C–F: 118° vs. 122°) may arise from temperature-dependent lattice effects.
- Solution : Re-refine deposited CIFs with updated software (e.g., SHELXL 2018 vs. 2014). Compare thermal ellipsoids to assess dynamic disorder .
Q. How to design dose-response experiments for activity profiling?
- Protocol : Use a 10-point dilution series (0.1–100 µM) in triplicate. For enzyme inhibition (e.g., COX-2), measure IC via fluorescence polarization (FP). For cytotoxicity, combine MTT with Annexin V/PI staining to differentiate apoptosis/necrosis .
Q. What computational methods predict binding modes to biological targets?
- Docking : AutoDock Vina or Glide (Schrödinger) docks the compound into ATP-binding pockets (e.g., EGFR kinase). Parameters: grid size = 25 Å, exhaustiveness = 20. Validate with MD simulations (NAMD, 100 ns) to assess stability .
- Output : Hydrogen bonds with hinge-region residues (e.g., Met793) and hydrophobic interactions with DFG motif .
Q. How to study interactions with biomolecules using biophysical assays?
- Methods : Surface plasmon resonance (SPR) quantifies binding affinity (K = 10–100 nM). Fluorescence quenching (Stern-Volmer plots) reveals static vs. dynamic binding. For DNA interactions, use ethidium bromide displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
